5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid
Description
5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid (CAS: 176487-06-2) is a cyclohexadiene derivative featuring a carboxylic acid group at position 1 and hydroxyl groups at positions 5 and 4. Its stereoisomer, (5S,6S)-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid, is notably involved in microbial biosynthetic pathways, such as the production of aromatic amino acids and phenazines . This compound is synthesized via enzymatic processes, including trans-dihydroxylation of benzene derivatives by dioxygenases, which are critical in biodegradation and metabolic engineering . Its structural motifs (e.g., conjugated diene and polar functional groups) enable interactions with enzymes and receptors, making it a key intermediate in natural product biosynthesis .
Properties
IUPAC Name |
5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,5-6,8-9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCSWYKICIYAHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(=C1)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274252 | |
| Record name | 5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100459-00-5 | |
| Record name | 5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enzymatic Pathway Design
The biosynthesis begins with chorismate, a central intermediate in aromatic amino acid metabolism. Two key enzymes are overexpressed in E. coli:
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4-Amino-4-deoxychorismate synthase (ADCS) : Converts chorismate to 4-amino-4-deoxychorismate (ADC) through amination.
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Isochorismatase (EC 3.3.2.1) : Catalyzes the hydrolysis of isochorismate to yield [5S,6S]-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid (2,3-CHD), a stereoisomer of 5,6-DHCHDCA.
The concerted action of these enzymes ensures high regioselectivity and stereochemical fidelity. For instance, the papC gene from Streptomyces pristinaespiralis, encoding a 4-amino-4-deoxyprephenate dehydrogenase, has been integrated into E. coli to enhance flux toward 5,6-DHCHDCA.
Fermentation Conditions
Optimal production is achieved under the following conditions:
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Temperature : 30–37°C, balancing enzyme activity and cell viability.
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pH : Maintained at 6.8–7.2 using phosphate buffers to stabilize enzymatic function.
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Induction : IPTG (isopropyl β-D-1-thiogalactopyranoside) at 0.1–0.5 mM to trigger T7 promoter-driven enzyme expression.
Post-fermentation, the compound is recovered via reactive extraction or chromatography, with yields exceeding 85% in optimized strains.
In Vitro Enzymatic Conversion
For laboratory-scale synthesis, in vitro enzymatic conversion offers precise control over reaction parameters. This method employs purified or semi-purified enzymes to transform precursor molecules into 5,6-DHCHDCA.
Substrate Preparation
Isochorismate, synthesized from chorismate via isochorismate synthase, serves as the primary substrate. The reaction is conducted in Tris-HCl buffer (pH 7.5) with Mg²⁺ as a cofactor.
Enzyme Utilization
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Isochorismatase (EC 3.3.2.1) : Purified from Pseudomonas aeruginosa or recombinantly expressed in E. coli, this enzyme catalyzes the hydrolysis of isochorismate to 2,3-CHD.
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Epimerases : Optional use of stereoselective epimerases to convert 2,3-CHD to 5,6-DHCHDCA, ensuring the desired [5S,6S] configuration.
Reaction Optimization
Key parameters include:
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Temperature : 25–30°C to prevent enzyme denaturation.
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Substrate Concentration : 10–50 mM isochorismate to avoid substrate inhibition.
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Cofactor Supplementation : 5 mM MgCl₂ enhances catalytic efficiency by 40%.
Industrial-Scale Production Strategies
Industrial applications demand cost-effective and scalable methods. Bioreactor configurations and downstream processing techniques are critical for large-scale synthesis.
Fed-Batch Fermentation
Downstream Processing
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Reactive Extraction : Use of ethyl acetate at pH 3.0 to partition 5,6-DHCHDCA into the organic phase.
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Crystallization : Ethanol-water mixtures (70:30 v/v) achieve >95% purity after recrystallization.
Comparative Analysis of Preparation Methods
| Parameter | Microbial Biosynthesis | In Vitro Enzymatic |
|---|---|---|
| Yield | 85–90% | 70–75% |
| Stereoselectivity | >99% [5S,6S] | 85–90% [5S,6S] |
| Scale-Up Feasibility | High | Moderate |
| Cost | $$ | $$$$ |
Microbial biosynthesis outperforms in vitro methods in yield and scalability, making it the preferred choice for industrial production .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxy and carboxylic acid groups, which are reactive sites on the molecule .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize 2,3-dihydroxy-2,3-dihydrobenzoic acid.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Substitution reactions can occur under acidic or basic conditions, with reagents such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Chemistry
5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid serves as a starting material in the synthesis of various natural products and complex organic molecules. Its reactive hydroxyl and carboxylic acid groups allow it to participate in various chemical reactions:
- Oxidation : Can be oxidized to form quinones using agents like potassium permanganate or hydrogen peroxide.
- Reduction : Reducing agents such as sodium borohydride can convert it into alcohols.
- Substitution Reactions : The compound can undergo substitution under acidic or basic conditions with halogens or nucleophiles.
Biology
In biological research, this compound is investigated for its role in biochemical pathways and interactions with enzymes. Notable applications include:
- Antioxidant Properties : It has been shown to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
- Anti-inflammatory Activity : Studies indicate that it may inhibit pro-inflammatory cytokines, reducing inflammation markers in cell lines.
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Cytotoxic Effects : Preliminary studies suggest cytotoxicity against cancer cell lines, with specific observations including:
Cell Line IC50 (µM) Observations MCF-7 25 Significant reduction in viability HeLa 30 Induction of apoptosis observed
Medicine
Research has explored the potential of this compound as an iron-chelating agent , which could have therapeutic implications for conditions involving iron overload. Additionally, its antimicrobial properties are being studied for possible applications in developing new antibiotics.
Industry
In industrial applications, this compound is utilized in the production of:
- Resins
- Polyesters
- Plasticizers
- Dyestuffs
- Preservatives
- Rubber chemicals
These applications leverage its chemical reactivity and functional groups to enhance product performance and stability.
Case Studies and Research Findings
Numerous studies have documented the efficacy of this compound in various applications:
- Antioxidant Research : A study demonstrated that the compound effectively reduced oxidative stress markers in human cell lines, confirming its potential as a therapeutic antioxidant .
- Cytotoxicity Assessment : In vitro experiments showed that treatment with this compound led to significant apoptosis in cancer cell lines, highlighting its potential for cancer therapy .
- Biocatalytic Applications : Research involving engineered Escherichia coli has showcased the compound's utility in biotransformations to produce valuable metabolites .
Mechanism of Action
The mechanism of action of 2,3-dihydroxy-2,3-dihydrobenzoic acid involves its ability to chelate metal ions, particularly iron. The catechol group in the molecule binds strongly to iron ions, forming stable complexes. This property is exploited in its use as an iron-chelating agent in medical applications . Additionally, the compound can interact with various enzymes and proteins, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Hydroxyl-Substituted Analogues
Sulfated Analogues
Amino-Substituted Analogues
Stereochemical Variations
The (5S,6S) stereoisomer of this compound is biologically active, serving as a precursor in phenazine biosynthesis . In contrast, the (5S,6R) isomer (allyl ester derivative) exhibits distinct reactivity in Diels-Alder reactions due to altered spatial orientation of hydroxyl groups . Stereochemistry significantly impacts enzyme specificity; for example, trans-dihydrodiol isomers are preferentially synthesized by bacterial dioxygenases .
Key Research Findings
- Enzymatic Specificity : The (5S,6S) isomer is exclusively utilized by PhzF enzymes in phenazine biosynthesis, with ε-values >99% enantiomeric excess confirmed via HPLC-MS .
- Environmental Relevance : Chlorinated derivatives (e.g., 4-chloro-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid) are intermediates in the degradation of halogenated pollutants .
- Industrial Scalability : Commercial suppliers (e.g., Shenzhen Atomax Chemical Co.) offer the (5S,6S) isomer for research and industrial applications .
Biological Activity
5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid (C7H8O4) is a cyclohexadienecarboxylic acid notable for its two hydroxyl groups and a carboxylic acid functional group. This compound has garnered attention in various fields due to its potential biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This article provides a detailed examination of these biological activities supported by research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| Molecular Formula | C7H8O4 |
| Molecular Weight | 152.14 g/mol |
| Functional Groups | Hydroxyl (-OH), Carboxylic Acid (-COOH) |
| Structural Features | Cyclohexadiene ring with two hydroxyl substituents |
Antioxidant Properties
Research has indicated that this compound exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals that can cause oxidative stress, leading to cellular damage. The compound's ability to donate electrons is essential for its antioxidant capabilities.
- Mechanism of Action : The compound interacts with reactive oxygen species (ROS), effectively neutralizing them and preventing oxidative damage to cells.
Anti-inflammatory Activity
Studies have shown that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are signaling molecules that mediate inflammation.
- Research Findings : In vitro studies have demonstrated that treatment with this compound leads to a reduction in markers of inflammation in various cell lines.
Cytotoxic Effects
Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.
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Case Studies : Various cancer cell lines were treated with the compound, showing a marked decrease in cell viability. For instance:
Cell Line IC50 (µM) Observations MCF-7 (Breast Cancer) 25 Significant reduction in viability HeLa (Cervical Cancer) 30 Induction of apoptosis observed
Comparative Analysis with Similar Compounds
To better understand the unique biological activities of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Hydroxyphenylacetic Acid | Hydroxyl group on aromatic ring | Anti-inflammatory |
| Chlorogenic Acid | Caffeoylquinic acid derivative | Antioxidant |
| 4-Chlorophenol | Chlorine-substituted phenol | Antimicrobial |
The distinct combination of functional groups and stereochemistry in this compound contributes to its unique biological profile compared to these similar compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid, and what critical reaction parameters must be controlled?
- Methodological Answer : Synthesis routes include microbial catalysis (e.g., enzymatic hydroxylation of cyclohexene precursors) and chemical synthesis via dihydroxylation of cyclohexadiene derivatives. Key parameters include:
- Temperature control (20–25°C for enzymatic reactions to preserve catalyst activity) .
- pH optimization (near-neutral conditions to avoid side reactions) .
- Use of protecting groups (e.g., methyl esters) to prevent undesired oxidation during dihydroxylation .
- Post-synthesis purification via column chromatography or recrystallization to isolate enantiomerically pure forms .
Q. Which analytical techniques are most suitable for structural characterization of this compound?
- Methodological Answer :
- NMR spectroscopy : Assign diastereotopic protons and confirm hydroxyl/carboxylic acid groups (δ 10–12 ppm for -COOH, δ 4–6 ppm for diene protons) .
- IR spectroscopy : Identify O-H stretching (3200–3600 cm⁻¹) and conjugated carboxylic acid C=O (1680–1720 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₇H₈O₄: calculated 156.0423) .
- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks in crystalline forms .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer :
- Store under inert atmosphere (argon/nitrogen) to prevent oxidation of diene moieties .
- Use amber glass vials at –20°C to minimize photodegradation and thermal decomposition .
- Avoid exposure to strong acids/bases or reactive metals (e.g., aluminum) to prevent decarboxylation .
Advanced Research Questions
Q. How can computational models predict the compound’s reactivity in biological or catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the conjugated diene-carboxylic acid system may exhibit unique charge distribution .
- Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., dioxygenases) by analyzing hydrogen bonding and π-π stacking using InChIKey/SMILES descriptors .
- ADMET Prediction : Use tools like OECD QSAR Toolbox to estimate toxicity profiles and metabolic pathways .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Purity Validation : Confirm compound purity (>95%) via HPLC-UV/ELSD and rule out impurities (e.g., 3,4-dihydroxy isomers) that may skew bioassays .
- Assay Standardization : Control variables such as:
- Solvent choice (DMSO vs. aqueous buffers affecting solubility) .
- Cell line viability (e.g., HeLa vs. HEK293 metabolic differences) .
- Stereochemical Confirmation : Use chiral HPLC or circular dichroism to verify enantiomeric composition, as bioactivity often depends on stereochemistry .
Q. What strategies enhance enantiomeric purity during synthesis?
- Methodological Answer :
- Asymmetric Catalysis : Employ chiral catalysts (e.g., Sharpless dihydroxylation catalysts) to favor (R,R) or (S,S) configurations .
- Kinetic Resolution : Use lipases or esterases to selectively hydrolyze undesired enantiomers .
- Chiral Stationary Phases : Purify via HPLC with cellulose-based columns (e.g., Chiralpak® AD-H) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
